2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine
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Overview
Description
2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with a methoxyethanamine moiety. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields of research and industry.
Biochemical Analysis
Biochemical Properties
Similar compounds, such as trifluoromethylbenzenes, are known to participate in various biochemical reactions .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions . Another approach involves radical trifluoromethylation, which introduces the trifluoromethyl group into the molecule through the use of carbon-centered radical intermediates .
Chemical Reactions Analysis
2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form new carbon–carbon bonds.
Scientific Research Applications
2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine has a wide range of applications in scientific research:
Biology: The compound’s unique chemical properties make it useful in the study of biological systems and the development of bioactive molecules.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of drug candidates.
Mechanism of Action
The mechanism of action of 2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The methoxyethanamine moiety can engage in hydrogen bonding and electrostatic interactions with proteins and enzymes, influencing their activity and function .
Comparison with Similar Compounds
2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine can be compared with other trifluoromethylbenzenes and related compounds:
4-(trifluoromethyl)phenol: This compound also contains a trifluoromethyl group attached to a benzene ring but lacks the methoxyethanamine moiety.
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure, this compound is used in the preparation of aminopyridines and as a catalytic ligand.
Trifluoromethyl ethers: These compounds have a trifluoromethyl group attached to an ether moiety and are known for their unique chemical properties.
The uniqueness of this compound lies in its combination of the trifluoromethyl group with the methoxyethanamine moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F4NO/c1-16-9(5-15)6-2-3-8(11)7(4-6)10(12,13)14/h2-4,9H,5,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVJTSFJMXRHLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN)C1=CC(=C(C=C1)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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